molecular formula C5H3BrFN B1273648 3-Bromo-2-fluoropyridine CAS No. 36178-05-9

3-Bromo-2-fluoropyridine

Cat. No. B1273648
CAS RN: 36178-05-9
M. Wt: 175.99 g/mol
InChI Key: KESUTBOSNOHAMK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine is a chemical compound with the molecular formula C5H3BrFN . It has an average mass of 175.986 Da and a monoisotopic mass of 174.943283 Da . It is a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoropyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 3rd position and a fluorine atom at the 2nd position .


Physical And Chemical Properties Analysis

3-Bromo-2-fluoropyridine is a liquid at room temperature . It has a density of 1.74 g/cm3 . The average mass is 175.986 Da and the monoisotopic mass is 174.943283 Da .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis . Its unique structure enables exploration of novel reactions and synthesis pathways.

Drug Discovery

The compound’s unique structure makes it a valuable tool for drug discovery. It can be used to create a variety of pharmaceutical compounds with potential therapeutic effects.

Material Science

In material science, 3-Bromo-2-fluoropyridine can be used to synthesize new materials with unique properties. Its fluorine and bromine atoms can form strong bonds with other elements, creating materials with high stability and specific functionalities.

Catalysis Studies

3-Bromo-2-fluoropyridine can also be used in catalysis studies. The presence of fluorine and bromine atoms can influence the activity and selectivity of catalysts, providing insights into the mechanisms of various catalytic reactions.

Production of Herbicides and Insecticides

Fluorinated pyridines, such as 3-Bromo-2-fluoropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides . The fluorine atom can increase the effectiveness of these compounds, making them more potent against pests.

Research Use Only (RUO)

This compound is often labeled as “Research Use Only”, indicating that it’s primarily used in scientific research . This can include a wide range of applications, from studying its physical and chemical properties to using it as a building block in the synthesis of more complex molecules.

Safety and Hazards

3-Bromo-2-fluoropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESUTBOSNOHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376442
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoropyridine

CAS RN

36178-05-9
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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